1-Acetamido-2,2,2-trichloroethyl benzoate
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Overview
Description
1-Acetamido-2,2,2-trichloroethyl benzoate is an organic compound with the molecular formula C11H10Cl3NO3 It is known for its unique chemical structure, which includes an acetamido group, a trichloroethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetamido-2,2,2-trichloroethyl benzoate typically involves the reaction of 1-acetamido-2,2,2-trichloroethanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Acetamido-2,2,2-trichloroethyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Benzoic acid and 1-acetamido-2,2,2-trichloroethanol.
Oxidation and Reduction Products: Corresponding oxides or reduced derivatives.
Scientific Research Applications
1-Acetamido-2,2,2-trichloroethyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetamido-2,2,2-trichloroethyl benzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Acetamido-2,2,2-trichloroethanol: Shares the trichloroethyl and acetamido groups but lacks the benzoate ester.
Benzyl benzoate: Contains the benzoate ester but lacks the trichloroethyl and acetamido groups.
Trichloroacetic acid: Contains the trichloroethyl group but lacks the acetamido and benzoate ester groups.
Uniqueness: 1-Acetamido-2,2,2-trichloroethyl benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the acetamido and trichloroethyl groups, along with the benzoate ester, makes it a versatile compound for various applications .
Properties
CAS No. |
113236-24-1 |
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Molecular Formula |
C11H10Cl3NO3 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
(1-acetamido-2,2,2-trichloroethyl) benzoate |
InChI |
InChI=1S/C11H10Cl3NO3/c1-7(16)15-10(11(12,13)14)18-9(17)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,15,16) |
InChI Key |
QJKQYFDQOVFLAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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